molecular formula C19H26O3 B13449420 5alpha-Androstane-3,16,17-trione

5alpha-Androstane-3,16,17-trione

Cat. No.: B13449420
M. Wt: 302.4 g/mol
InChI Key: QSRRZOKHPOSKBO-FZOQZOMPSA-N
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Chemical Reactions Analysis

Types of Reactions

5alpha-Androstane-3,16,17-trione undergoes various chemical reactions, including:

    Oxidation: Conversion to other oxidized derivatives.

    Reduction: Formation of reduced metabolites.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which have distinct biological activities and applications .

Scientific Research Applications

5alpha-Androstane-3,16,17-trione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Androstane-3,16,17-trione is unique due to its specific structure and the distinct pathways it influences. Its ability to modulate androgen receptors and its role in androgen metabolism set it apart from other similar compounds .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16,17-trione

InChI

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11,13-15H,3-10H2,1-2H3/t11-,13+,14-,15-,18-,19-/m0/s1

InChI Key

QSRRZOKHPOSKBO-FZOQZOMPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)C4=O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(=O)C4=O)C

Origin of Product

United States

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